molecular formula C11H18O5 B2667601 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2126178-48-9

6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B2667601
CAS No.: 2126178-48-9
M. Wt: 230.26
InChI Key: LNIMEQXQZWOLIF-UHFFFAOYSA-N
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Description

6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid (CAS 2126178-48-9) is a high-purity chemical intermediate designed for pharmaceutical research and organic synthesis. This compound features a complex, rigid cyclopenta[b]furan core, a structure motif found in biologically active natural products . The molecule is functionalized with a carboxylic acid group and a 2-methoxyethoxy side chain, making it a versatile chiral building block for constructing more complex molecular architectures. Its potential research applications include serving as a key precursor in the total synthesis of natural products, particularly within the Lycopodium alkaloid family, which is known for complex structures such as the cis-hydrindane core and significant biological activities like acetylcholinesterase inhibition . Researchers can leverage this compound to explore new synthetic methodologies, including cyclization and rearrangement reactions, or to develop novel pharmacologically active molecules . Specifications: • CAS Number: 2126178-48-9 • Molecular Formula: C11H18O5 • Molecular Weight: 230.26 g/mol • SMILES: O=C(C1(CCC2)C2(OCCOC)OCC1)O This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption. Please handle this material with care, as the full set of safety and hazard information may not be fully characterized.

Properties

IUPAC Name

6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-14-7-8-16-11-4-2-3-10(11,9(12)13)5-6-15-11/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMEQXQZWOLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC12CCCC1(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids, which has been shown to be an efficient and environmentally friendly approach .

Chemical Reactions Analysis

6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The Diels–Alder reaction is a notable reaction for furan derivatives, allowing the formation of complex cyclic structures under mild conditions . Common reagents used in these reactions include maleimides and other dienophiles .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases. For instance, derivatives of this compound have shown promise in modulating the activity of certain enzymes and receptors, which could lead to the development of novel pharmaceuticals.

  • Case Study: A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of hexahydro-2H-cyclopenta[b]furan compounds, noting their efficacy against specific biological targets associated with neurodegenerative diseases .

1.2 Anti-inflammatory Properties

Research indicates that compounds similar to 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exhibit anti-inflammatory properties. This makes them potential candidates for treating conditions characterized by chronic inflammation.

  • Case Study: A recent investigation demonstrated that certain analogs reduced pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be exploited for therapeutic purposes .

3.1 Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced mechanical properties.

  • Research Insight: A study focused on the incorporation of this compound into polymer matrices showed improved tensile strength and flexibility compared to traditional polymers .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also being explored for use in coatings and adhesives, particularly those requiring resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. Furan derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Variations in Cyclopenta[b]furan Derivatives

Compound Name Substituent at 6a Position Functional Group at 3a Position Key Properties/Applications CAS Number Reference
6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid 2-Methoxyethoxy Carboxylic acid Enhanced solubility, bioactivity Not provided N/A
rac-(3aR,6aS)-6a-Methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid Methoxy Carboxylic acid Racemic mixture; potential chiral resolution challenges Not provided
(3aS,6aS)-Hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid N/A (pyrrole ring) Carboxylic acid Nitrogen-containing scaffold; altered electronic properties 444193-03-7

Key Observations :

  • The 2-methoxyethoxy group in the target compound likely improves solubility compared to the simpler methoxy group in the racemic analogue .

Functional Group Comparisons

Compound Class Functional Group Example Compound Impact on Properties Reference
Carboxylic acid derivatives -COOH Target compound Hydrogen bonding, salt formation, bioactivity
Amine derivatives -NH₂ (as hydrochloride) (3aR,6aR)-6a-(2-Methoxyethoxy)-...-amine HCl Increased basicity; charged at physiological pH
Ester derivatives -COOR (e.g., tert-butyl) (3aS,6aS)-2-(tert-Butoxycarbonyl)...-carboxylic acid Prodrug potential; enhanced membrane permeability

Key Observations :

  • Carboxylic acids are ideal for interactions with enzymes or receptors, while esters (e.g., tert-butyl in ) serve as prodrugs or protective groups .
  • Amine derivatives, such as the hydrochloride salt in , exhibit altered pharmacokinetics due to ionization .

Ring System Modifications

Compound Type Core Structure Electronic Effects Example CAS Number Reference
Cyclopenta[b]furan Furan + cyclopentane Electron-deficient due to furan oxygen N/A N/A
Cyclopenta[c]pyrrole Pyrrole + cyclopentane Electron-rich due to pyrrole nitrogen 444193-03-7
Cyclohexene-carboxylic acid Cyclohexene + -COOH Larger ring size; conformational flexibility 4771-80-6 (3-cyclohexene-1-carboxylic acid)

Key Observations :

  • Cyclohexene derivatives () offer greater conformational flexibility but lack the fused bicyclic stability of cyclopenta-furan systems .

Biological Activity

The compound 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a synthetic organic molecule that has garnered interest in various fields of biological research. This article discusses its biological activity, synthesizing relevant data from diverse sources, including studies on its antimicrobial properties, potential therapeutic applications, and toxicity assessments.

Basic Information

PropertyDetails
Molecular Formula C11H18O
Molecular Weight 230.3 g/mol
CAS Number 2126178-48-9
Purity Min. 95%

The compound's structure features a cyclopentafuran moiety, which is significant in determining its biological interactions.

Antimicrobial Efficacy

Recent studies have highlighted the potential antimicrobial properties of various furan derivatives, including those similar to this compound. For instance, a study on furan-2-carboxylic acids demonstrated their effectiveness in inhibiting the swarming and swimming of environmental bacteria at low concentrations (1.8 µg L1^{-1}) . This suggests that the structural features of furan derivatives may confer similar bioactivity to our compound of interest.

Case Studies

  • Antimicrobial Resistance : A recent study explored the efficacy of novel compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The research indicated that compounds with structural similarities to our target exhibited significant antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.64 µg/mL . This highlights the potential for this compound in combating resistant bacterial strains.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of similar compounds to bacterial proteins. These studies often reveal specific interactions with critical amino acids, suggesting mechanisms of action that could be relevant for our compound .

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. Preliminary assessments based on related compounds indicate a non-toxic nature, following Lipinski's rule of five for drug-likeness . However, comprehensive toxicological studies are necessary to establish its safety for potential therapeutic use.

Summary of Findings

The biological activity of this compound appears promising based on existing literature regarding related compounds. Its potential as an antimicrobial agent against resistant bacterial strains positions it as a candidate for further research.

Future Directions

Further investigations should focus on:

  • In vitro and In vivo Studies : To assess the efficacy and safety profile comprehensively.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced bioactivity and reduced toxicity.

Q & A

Basic: What synthetic strategies are employed to prepare 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid, and what intermediates are critical?

Answer:
The synthesis typically involves cyclopenta[b]furan scaffolds as core intermediates, similar to Corey lactone derivatives (e.g., hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) . Key steps include:

  • Cyclization : Formation of the bicyclic furan system via acid-catalyzed or enzymatic methods.
  • Functionalization : Introduction of the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reactions.
  • Carboxylic Acid Formation : Oxidation of a primary alcohol or hydrolysis of ester precursors (e.g., methyl esters under basic conditions).
    Critical intermediates include hydroxylated cyclopenta[b]furan derivatives and protected intermediates to preserve stereochemistry during functionalization .

Basic: How is the stereochemical configuration of this compound validated experimentally?

Answer:
Stereochemical assignments rely on:

  • NMR Spectroscopy : 2D techniques (e.g., NOESY, COSY) to confirm spatial relationships between protons. For example, coupling constants (e.g., J = 7.5 Hz in cyclopentane CH₂ groups) and nuclear Overhauser effects distinguish axial/equatorial substituents .
  • X-ray Crystallography : Used for absolute configuration determination in structurally related cyclopenta[b]furan derivatives .
  • Optical Rotation : Comparison with known enantiomers (e.g., -44° optical rotation in methanol for similar lactones) .

Advanced: How can conflicting NMR data on substituent orientation be resolved during structural elucidation?

Answer:
Conflicts arise from overlapping signals or dynamic conformational changes. Mitigation strategies include:

  • Variable-Temperature NMR : To reduce signal broadening and resolve overlapping peaks.
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data.
  • Isotopic Labeling : Deuterated analogs (e.g., deuterated phenyl groups in cyclopenta[b]pyrrole derivatives) to simplify spectra .

Basic: What analytical techniques ensure purity and structural fidelity in synthesized batches?

Answer:

  • HPLC/GC-MS : For purity assessment (>98% by area normalization) and detection of diastereomeric impurities.
  • Elemental Analysis : To verify empirical formula (e.g., C₁₃H₂₀O₅) with <0.4% deviation from theoretical values .
  • Melting Point Analysis : Consistency with literature ranges (e.g., 117–119°C for related lactones) .

Advanced: How can HPLC conditions be optimized to separate diastereomers of derivatives?

Answer:

  • Mobile Phase Adjustment : Use chiral columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients.
  • Temperature Control : Elevated temperatures (40–50°C) to improve resolution.
  • Derivatization : Introduce UV-active groups (e.g., benzoyl esters) for enhanced detection .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential flammability (e.g., cyclopenta[b]furan derivatives with low flash points) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can metabolic stability of analogs be improved without compromising bioactivity?

Answer:

  • Deuterium Incorporation : Replace labile hydrogens with deuterium (e.g., deuterated phenyl groups in cyclopenta[b]pyrroles) to slow CYP450-mediated oxidation .
  • Steric Shielding : Introduce bulky substituents (e.g., 4-phenylbenzoate esters) near metabolically vulnerable sites .
  • Prodrug Design : Mask carboxylic acid groups as esters (e.g., ethyl esters) for enhanced membrane permeability .

Advanced: What strategies address low yields in stereoselective synthesis of the cyclopenta[b]furan core?

Answer:

  • Catalytic Asymmetric Methods : Chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective cyclization.
  • Protecting Group Optimization : Use tert-butyldimethylsilyl (TBS) groups to stabilize hydroxyl intermediates during functionalization .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in cyclopentane ring formation .

Basic: What are the pharmacological applications of this compound in preclinical research?

Answer:

  • Prostaglandin Analog Synthesis : As intermediates for prostaglandin E₁ (PGE₁) derivatives with anti-inflammatory properties .
  • Enzyme Inhibition : Carboxylic acid moieties act as zinc-binding groups in metalloproteinase inhibitors .

Advanced: How can computational tools predict the reactivity of substituents in aqueous environments?

Answer:

  • Molecular Dynamics (MD) Simulations : To model hydrolysis rates of methoxyethoxy groups.
  • pKa Prediction Software : Tools like MarvinSuite to estimate carboxylic acid dissociation constants and guide buffer selection .

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